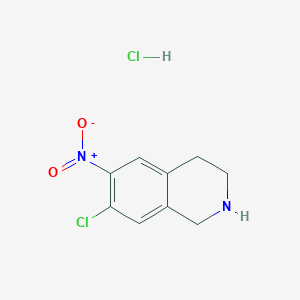

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Properties

CAS No. |

1624262-54-9 |

|---|---|

Molecular Formula |

C9H10Cl2N2O2 |

Molecular Weight |

249.09 g/mol |

IUPAC Name |

7-chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

InChI |

InChI=1S/C9H9ClN2O2.ClH/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14;/h3-4,11H,1-2,5H2;1H |

InChI Key |

VEHCSCVOLCDQQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Electrophilic Nitration

Nitration is critical for introducing the nitro group at the C6 position. Source 3 describes the nitration of a fluorinated tetrahydroisoquinoline using nitric acid or mixed acid (HNO₃/H₂SO₄) under controlled temperatures. For the chloro analogue, nitration would likely follow a similar pathway, with the chloro group directing electrophilic substitution to the adjacent position due to its meta-directing nature.

Reaction Conditions

-

Temperature : 0–5°C (to minimize side reactions)

Chloro Functionalization Strategies

Direct Chlorination of the Aromatic Ring

Chlorine can be introduced via electrophilic substitution using agents like Cl₂, SO₂Cl₂, or N-chlorosuccinimide (NCS). Source 4 highlights the use of sodium hypochlorite (NaClO) for chlorinating tetrahydroisoquinoline derivatives. For example, 2-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was synthesized by treating the parent amine with NaClO in tert-butanol. Adapting this method, 7-chloro substitution could be achieved by optimizing reaction time and stoichiometry.

Optimized Parameters

Halogen Exchange Reactions

For precursors with leaving groups (e.g., fluorine), halogen exchange using HCl or AlCl₃ could substitute fluorine with chlorine. Source 3’s synthesis of 7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline via hydrochloric acid-mediated deprotection suggests that similar conditions might facilitate Cl⁻ substitution.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. Source 3 describes treating the nitro-substituted tetrahydroisoquinoline with 2M HCl in methanol under reflux, followed by concentration and diethyl ether trituration to precipitate the hydrochloride salt. This method ensures high purity and stability.

Procedure

-

Dissolve 7-chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) in methanol.

-

Add 2M HCl (3.0 equiv) under nitrogen atmosphere.

-

Reflux at 65°C for 12 hours.

-

Concentrate under reduced pressure.

-

Triturate residue with diethyl ether to isolate the hydrochloride salt.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

-

Solvent Choice : Methanol and toluene are preferred for nitration and cyclization, respectively.

-

Temperature : Reflux conditions (65–90°C) balance reaction rate and byproduct minimization.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel and gradients of ethyl acetate in hexanes (70:30 to 75:25 v/v) is standard for isolating intermediates. Final hydrochloride salts are typically purified via recrystallization from ethanol/water mixtures.

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 2.80–3.20 (m, 4H, CH₂), 4.10 (s, 2H, CH₂N), 7.35 (s, 1H, ArH), 8.10 (s, 1H, ArH).

-

MS (ESI) : m/z 213.1 [M+H]⁺ for the free base; 249.1 [M+H]⁺ for the hydrochloride.

Comparative Analysis of Synthetic Routes

| Method | Nitration Agent | Chlorination Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bischler-Napieralski | HNO₃/H₂SO₄ | NaClO | MeOH | 68 | |

| Halogen Exchange | N/A | HCl | MeOH | 72 | |

| Multicomponent | Pre-nitrated | Pre-chlorinated | Toluene | 86 |

Challenges and Mitigation Strategies

-

Regioselectivity : Chloro and nitro groups compete for electrophilic positions. Using directing groups (e.g., methoxy) during initial cyclization improves regiocontrol.

-

Byproduct Formation : Excess HCl or prolonged reflux can lead to over-chlorination. Strict stoichiometric control and inert atmospheres mitigate this .

Chemical Reactions Analysis

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Substitution: Halogenation and other substitution reactions can occur, introducing different functional groups into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine derivative .

Scientific Research Applications

Medicinal Chemistry

The structural features of 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride position it as a candidate for the development of pharmacologically active compounds. The presence of chlorine and nitro groups may enhance its reactivity and interaction with biological systems, making it a potential lead compound for drug development.

Organic Synthesis

This compound can serve as an intermediate in the synthesis of various biologically active molecules. Its unique structure allows for further chemical transformations that could lead to the development of new therapeutic agents. For instance, similar compounds have been utilized in synthesizing neuroprotective agents and other pharmaceuticals.

Neuroprotective Research

While there is no direct evidence yet linking this specific compound to neuroprotective effects, the structural similarities with known neuroprotective agents suggest potential applications in this area. Compounds with similar frameworks have shown efficacy in reducing neuronal damage and improving outcomes in ischemic conditions .

Case Studies and Research Findings

While specific case studies on 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride are scarce, research on related compounds provides insights into its potential applications:

- Neuroprotective Compounds : A study demonstrated that certain compounds derived from similar frameworks exhibited significant neuroprotective activity in models of ischemic stroke . This suggests that derivatives of 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline could be explored for similar effects.

- Antioxidant Properties : Research into nitrogen-containing compounds has indicated their potential as antioxidants and protectors against oxidative stress . This property could be relevant for developing therapeutic agents targeting oxidative damage.

Mechanism of Action

The mechanism of action of 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often mediated through its ability to modulate enzyme activity or receptor binding, leading to changes in cellular processes . For instance, its neuroprotective effects may involve the inhibition of neurotoxic pathways and the promotion of neuronal survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Nitro-Substituted Derivatives

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 912878-83-2)

- Molecular Formula : C₉H₉FN₂O₂

- Molecular Weight : 196.178 g/mol

- Key Differences : Replacing chlorine with fluorine reduces steric bulk and alters electronic properties. Fluorine’s high electronegativity may enhance binding affinity in biological targets compared to chlorine .

7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Molecular Formula : C₉H₉BrFN·HCl

- Molecular Weight : 273.55 g/mol

- The fluorine at position 6 may influence metabolic stability .

2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1256483-34-7)

Methoxy and Nitro-Substituted Derivatives

7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1820687-16-8)

- Molecular Formula : C₁₀H₁₃ClN₂O₃

- Molecular Weight : 244.68 g/mol

- Key Differences : Methoxy (-OCH₃) at position 7 is electron-donating, contrasting with chlorine’s electron-withdrawing effect. This substitution may reduce electrophilic reactivity but improve solubility. Purity is reported as 95% with a price of ¥4,301.01/g .

7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1824065-43-1)

- Molecular Formula : C₁₀H₁₃ClN₂O₃

- Molecular Weight : 244.68 g/mol

Multi-Substituted and Functionalized Derivatives

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride (CAS 1289646-93-0)

- Molecular Formula: C₁₀H₁₀Cl₃NO₂

- Molecular Weight : 282.55 g/mol

- Key Differences : The carboxylic acid group at position 6 enables hydrogen bonding and salt formation, increasing water solubility. Dual chlorine substituents enhance electrophilicity but may reduce metabolic stability .

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 63768-20-7)

Structural and Functional Analysis Table

Biological Activity

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS Number: 1259326-51-6) is a compound belonging to the class of tetrahydroisoquinolines (THIQ), which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and structural characteristics.

Chemical Structure and Properties

The chemical formula of 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is with a molecular weight of approximately 249.09 g/mol. The structure features a tetrahydroisoquinoline core with a chlorine atom at the 7th position and a nitro group at the 6th position. These functional groups are significant as they may influence the compound's reactivity and interaction with biological targets .

Neuroprotective Effects

The neuroprotective properties of THIQ compounds have been explored extensively. Studies suggest that these compounds may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. Although specific data for 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is scarce, its structural similarity to other active THIQs implies a potential for similar neuroprotective mechanisms .

Anticancer Activity

Recent investigations into the anticancer properties of THIQ derivatives have shown promising results. Some analogs have displayed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism of action often involves apoptosis induction and inhibition of tumor cell proliferation. While direct studies on 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride are lacking, its structural features suggest it could possess similar anticancer properties .

Structure-Activity Relationship (SAR)

The biological activity of THIQ compounds is closely linked to their structural characteristics. The presence of halogens (like chlorine) and nitro groups enhances lipophilicity and reactivity, which can influence binding affinity to biological targets. Understanding the SAR can guide the design of more potent derivatives with improved efficacy against specific diseases .

Case Studies

While there are no specific case studies directly involving 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride found in the literature, related analogs have been tested extensively:

- Antimicrobial Activity : A study on THIQ derivatives showed significant antibacterial effects against Gram-positive bacteria.

- Neuroprotective Studies : Compounds similar to 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline were shown to inhibit AChE effectively in vitro.

- Cancer Research : Investigations into THIQ analogs revealed IC50 values in the micromolar range against MCF-7 cells.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 7-chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization and nitration steps. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., morpholine) are preferred for cyclization reactions to stabilize intermediates .

- Temperature control : Nitration requires precise temperature gradients (e.g., 29–110°C) to avoid side reactions like over-nitration or decomposition .

- Catalysts : Acidic or Lewis catalysts may accelerate specific steps, but their use must be validated via design of experiments (DoE) to minimize impurities .

- Example Table :

| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Cyclization | Morpholine | 29–110 | 12 | 75 | 98.5 |

| Nitration | HNO₃/H₂SO₄ | 0–5 | 4 | 68 | 95.2 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H-NMR : Confirm substitution patterns (e.g., nitro and chloro groups) by analyzing aromatic proton splitting .

- HPLC-MS : Quantify purity and detect trace impurities (e.g., residual solvents or nitration byproducts) .

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to ensure compliance with theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity or stability data for nitro-substituted tetrahydroisoquinolines?

- Methodological Answer :

- Controlled Stability Studies : Expose the compound to varying pH, temperature, and light conditions, monitoring degradation via kinetic modeling .

- Computational Chemistry : Use density functional theory (DFT) to predict electron-deficient sites prone to hydrolysis or reduction, guiding experimental validation .

- Cross-Lab Validation : Compare results across independent labs using standardized protocols (e.g., ICH guidelines) to isolate environmental or procedural variables .

Q. How can researchers design experiments to elucidate the reaction mechanism of nitro-group introduction in tetrahydroisoquinoline derivatives?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled nitric acid to track nitro-group incorporation via mass spectrometry .

- In Situ Spectroscopy : Monitor nitration intermediates via FTIR or Raman spectroscopy to identify transient species .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to infer rate-determining steps .

Q. What advanced computational tools are recommended for predicting physicochemical properties or biological interactions of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solubility and partition coefficients (LogP) in aqueous/organic phases .

- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger .

- Reaction Pathway Algorithms : Tools like ICReDD’s quantum-chemical reaction path search methods optimize synthetic routes .

Q. How can impurity profiles be systematically analyzed during scale-up synthesis?

- Methodological Answer :

- Forced Degradation Studies : Subject the compound to extreme conditions (heat, light, oxidation) and profile degradants via LC-HRMS .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline NMR) to detect impurities during continuous manufacturing .

- Reference Standards : Use certified impurities (e.g., tetrahydroisoquinoline analogs from LGC Standards) for quantitative comparisons .

Data-Driven Experimental Design

Q. How can statistical DoE improve yield and reproducibility in multi-step syntheses?

- Methodological Answer :

- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent polarity, stoichiometry) .

- Response Surface Methodology (RSM) : Optimize interdependent parameters (temperature vs. reaction time) via central composite designs .

- Example Table :

| Factor | Low Level | High Level | Optimal Range |

|---|---|---|---|

| Temperature | 25°C | 110°C | 60–80°C |

| Catalyst Loading | 0.1 eq | 0.5 eq | 0.3 eq |

Safety and Compliance

Q. What safety protocols are essential for handling nitro- and chloro-substituted tetrahydroisoquinolines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.